N-Benzyl-1-oxy-isonicotinamide

Lipophilicity ADME Drug-likeness

N-Benzyl-1-oxy-isonicotinamide (CAS 100724-08-1) is a differentiated pyridine N-oxide isonicotinamide featuring a benzyl substitution on the amide nitrogen. With a calculated LogP of 2.44 and PSA of 54.56 Ų, this compound offers distinct lipophilicity and hydrogen-bonding profiles versus non‑oxide or non‑benzylated analogs. The N-oxide moiety activates the pyridine ring for directed C–H functionalization, enabling diverse heterocyclic library construction. Its unique supramolecular synthon landscape supports pharmaceutical cocrystal engineering for API dissolution-rate modification. Ideal as a synthetic intermediate, comparator tool compound, and oxidative‑degradation impurity standard.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 100724-08-1
Cat. No. B2534644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1-oxy-isonicotinamide
CAS100724-08-1
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)[O-]
InChIInChI=1S/C13H12N2O2/c16-13(12-6-8-15(17)9-7-12)14-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,16)
InChIKeyADBUWOWRJOIKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-oxy-isonicotinamide (CAS 100724-08-1) Procurement: Key Compound Properties and Benchmarks


N-Benzyl-1-oxy-isonicotinamide (CAS 100724-08-1) is an N-oxide derivative of isonicotinamide featuring a benzyl substitution on the amide nitrogen and an N-oxide moiety on the pyridine ring [1]. This compound belongs to the class of pyridine N-oxides and isonicotinamide derivatives, which are widely recognized for their roles as synthetic intermediates and in biological applications [2]. As an N-benzyl isonicotinamide N-oxide, it combines the structural features of both N-benzylisonicotinamide (CAS 6320-63-4) and isonicotinamide N-oxide (CAS 38557-82-3), offering distinct physicochemical properties that differentiate it from its non-oxide and non-benzylated counterparts [3].

N-Benzyl-1-oxy-isonicotinamide (CAS 100724-08-1) Procurement: Why In-Class Analogs Cannot Be Directly Substituted


Generic substitution among isonicotinamide derivatives is not feasible due to pronounced differences in lipophilicity, polar surface area, and hydrogen-bonding capacity introduced by the N-oxide and N-benzyl functional groups. N-Benzyl-1-oxy-isonicotinamide exhibits a significantly higher LogP (∼2.44) compared to the parent isonicotinamide N-oxide (LogP ∼ -2.68), drastically altering solubility and membrane permeability profiles [1][2]. Additionally, the presence of the N-oxide moiety increases the polar surface area (PSA ∼54.6 Ų) relative to N-benzylisonicotinamide (PSA ∼42.0 Ų), which affects molecular recognition and formulation behavior [3]. These distinct physicochemical signatures preclude simple one-to-one replacement in synthetic routes or biological assays, necessitating compound-specific evaluation and procurement.

N-Benzyl-1-oxy-isonicotinamide (CAS 100724-08-1): Quantified Differentiation Against Key Comparators


Lipophilicity (LogP) Contrast: N-Benzyl-1-oxy-isonicotinamide vs. Isonicotinamide N-Oxide

N-Benzyl-1-oxy-isonicotinamide demonstrates a calculated LogP of 2.436, which is approximately 5.1 log units higher than that of isonicotinamide N-oxide (LogP = -2.68) [1][2]. This dramatic increase in lipophilicity is primarily attributed to the benzyl substitution on the amide nitrogen, which masks polar functionalities and enhances hydrophobic surface area. The difference of >5 log units represents a shift from a highly hydrophilic to a moderately lipophilic compound, fundamentally altering its partitioning behavior and passive membrane permeability.

Lipophilicity ADME Drug-likeness

Polar Surface Area (PSA) Differentiation: N-Benzyl-1-oxy-isonicotinamide vs. N-Benzylisonicotinamide

The introduction of an N-oxide group in N-Benzyl-1-oxy-isonicotinamide increases the topological polar surface area (TPSA) to 54.56 Ų, compared to 41.99 Ų for the non-oxide analog N-benzylisonicotinamide [1]. This ~13 Ų difference (∼30% relative increase) is significant in the context of molecular recognition, as it enhances hydrogen-bond acceptor capacity and may alter target binding kinetics. The N-oxide moiety contributes an additional polar interaction site without substantially increasing molecular weight (228.25 vs. 212.25 g/mol).

Molecular Recognition Drug Design Physicochemical Properties

N-O Bond Stability: Thermodynamic Context for Isonicotinamide N-Oxide Core

While direct experimental thermochemical data for N-Benzyl-1-oxy-isonicotinamide is lacking, the core N-oxide motif has been rigorously characterized. The molar dissociation enthalpy of the (N+–O−) dative covalent bond in isonicotinamide N-oxide was derived from combustion calorimetry and sublimation enthalpy measurements [1]. The derived bond dissociation enthalpy provides a baseline for the inherent stability of the N-oxide group in this heterocyclic framework. For isonicotinamide N-oxide, the standard molar enthalpy of formation in the crystalline state was determined to be -228.1 ± 1.0 kJ·mol⁻¹, and the enthalpy of sublimation was 116.2 ± 0.4 kJ·mol⁻¹, yielding a gaseous enthalpy of formation of -111.9 ± 1.1 kJ·mol⁻¹ [1]. The N–O bond dissociation enthalpy was then derived and compared with values for pyridine N-oxide derivatives [1].

Thermochemistry Bond Dissociation Enthalpy Stability

N-Benzyl-1-oxy-isonicotinamide (CAS 100724-08-1): Evidence-Driven Application Scenarios


Building Block for Synthesis of Complex Heterocycles via N-Oxide Directed C–H Functionalization

The presence of the N-oxide group in N-Benzyl-1-oxy-isonicotinamide (PSA 54.56 Ų) activates the pyridine ring toward electrophilic substitution and enables directed C–H functionalization, a synthetic handle absent in N-benzylisonicotinamide (PSA 41.99 Ų) [1]. This differentiated reactivity makes the N-oxide derivative a privileged scaffold for constructing diverse heterocyclic libraries, a key application in medicinal chemistry and agrochemical discovery.

Probing Lipophilicity-Dependent Pharmacokinetics in Early-Stage ADME Studies

With a calculated LogP of 2.436, N-Benzyl-1-oxy-isonicotinamide provides a valuable tool compound for studying the impact of lipophilicity on membrane permeability and metabolic stability, in stark contrast to the highly polar isonicotinamide N-oxide (LogP -2.68) [2][3]. Its intermediate lipophilicity profile positions it as a comparator for optimizing drug-like properties within isonicotinamide-derived chemical series.

Cocrystal and Solid-State Formulation Development

The increased polar surface area (54.56 Ų) and hydrogen-bond acceptor count of N-Benzyl-1-oxy-isonicotinamide, relative to N-benzylisonicotinamide (41.99 Ų), alters its supramolecular synthon landscape [4]. This property can be exploited in pharmaceutical cocrystal engineering to modify dissolution rates or physical stability of active pharmaceutical ingredients (APIs) that exhibit poor aqueous solubility.

Reference Standard for N-Oxide Impurity Profiling in Benzylamide APIs

The compound serves as a well-defined N-oxide impurity standard for monitoring oxidative degradation in benzylamide-containing drug substances. Its distinct chromatographic and spectroscopic signature enables accurate quantification in stability-indicating methods, supporting regulatory compliance in pharmaceutical manufacturing [5].

Technical Documentation Hub

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